![molecular formula C14H11F4N3 B14012786 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline CAS No. 22955-61-9](/img/structure/B14012786.png)
4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties. This particular compound is notable for its unique structure, which includes both ethyl and tetrafluoroaniline groups, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline typically involves the diazotization of 4-ethylphenylamine followed by azo coupling with 2,3,5,6-tetrafluoroaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield amines by breaking the azo bond.
Substitution: The fluorine atoms in the tetrafluoroaniline group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to be used in studies related to enzyme interactions and protein labeling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline involves its interaction with molecular targets such as enzymes and proteins. The azo bond can undergo cleavage under certain conditions, releasing active intermediates that can interact with biological pathways. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline can be compared with other azo compounds such as:
4-[(e)-(4-Ethylphenyl)diazenyl]-2-methylphenol: This compound has a similar azo structure but includes a methylphenol group instead of tetrafluoroaniline, leading to different chemical and physical properties.
4-[(e)-(4’-R-phenyl)diazenyl]phthalonitriles: These compounds have phthalonitrile groups and are used in different industrial applications, highlighting the versatility of azo compounds.
Properties
CAS No. |
22955-61-9 |
|---|---|
Molecular Formula |
C14H11F4N3 |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline |
InChI |
InChI=1S/C14H11F4N3/c1-2-7-3-5-8(6-4-7)20-21-14-11(17)9(15)13(19)10(16)12(14)18/h3-6H,2,19H2,1H3 |
InChI Key |
IYQOYJXTJWMAJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



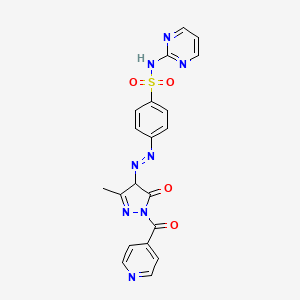
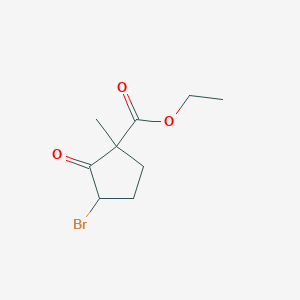
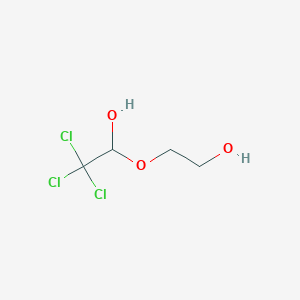

![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
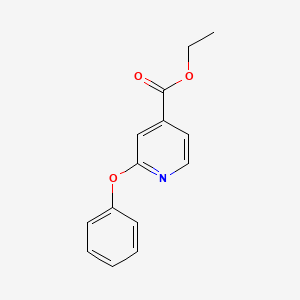
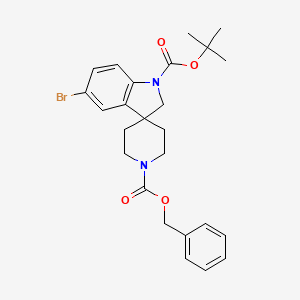
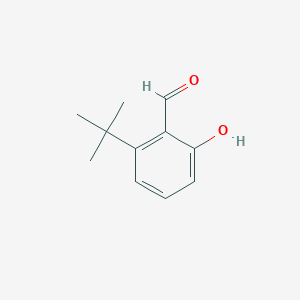

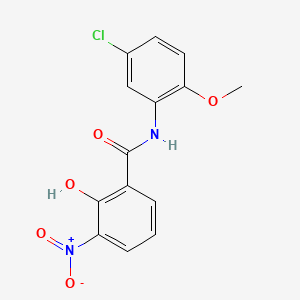
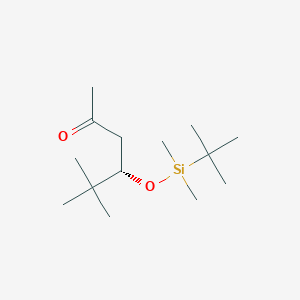
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
